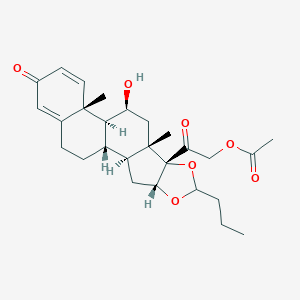

Budesonide 21-acetate

Vue d'ensemble

Description

Budesonide 21-acetate is a synthetic glucocorticoid used primarily in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. It is a derivative of budesonide, which is known for its potent anti-inflammatory properties. This compound is often used in inhalation therapies to reduce inflammation and improve breathing in patients with respiratory conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of budesonide 21-acetate typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent such as 1,4-dioxane and a catalyst like perchloric acid. This reaction results in the formation of budesonide, which is then acetylated to produce this compound .

Industrial Production Methods

Industrial production of this compound often employs a continuous flow process. This method optimizes various parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. The continuous flow process is cost-effective and can be readily scaled up for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Budesonide 21-acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Applications De Recherche Scientifique

Pharmacological Properties

Budesonide 21-acetate exhibits significant anti-inflammatory activity through its interaction with the glucocorticoid receptor. This interaction alters gene expression, leading to reduced inflammation in various conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound's structure includes a chemical formula of C₂₇H₃₆O₇, which contributes to its enhanced solubility and absorption, particularly beneficial for localized delivery in respiratory therapies .

Anti-inflammatory Studies

Research has shown that this compound can be utilized in studies aimed at enhancing the anti-inflammatory effects of glucocorticoids. For instance, a study synthesized novel budesonide conjugates to improve water solubility and subsequently increase anti-inflammatory activity. The results indicated that certain conjugates significantly inhibited interleukin-6 production in A549 cells and reduced ear edema in animal models .

Drug Delivery Systems

This compound has been explored as a component in advanced drug delivery systems. Its modification into phosphate forms (e.g., budesonide 21-phosphate) enables targeted delivery mechanisms, particularly in liposomal formulations for antitumor therapies . These formulations leverage the compound's properties to enhance therapeutic efficacy while minimizing systemic side effects.

Comparative Analysis with Other Corticosteroids

The following table summarizes the comparative features of this compound with other corticosteroids:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Budesonide | Core steroid structure | High affinity for glucocorticoid receptors |

| Fluticasone Propionate | Similar steroid core | Higher potency and longer duration of action |

| Mometasone Furoate | Similar steroid core | Greater lipophilicity leading to enhanced skin absorption |

| Dexamethasone | Similar steroid core | More potent systemic effects |

| Prednisolone | Similar steroid core | Less selective for glucocorticoid receptors |

This compound's unique acetylation at position 21 enhances its solubility, making it particularly effective for localized delivery in respiratory therapies .

In Vivo Studies

In murine models, budesonide and its derivatives have been evaluated for their effects on inflammatory responses. One study highlighted that budesonide-21-glycine ester demonstrated significant inhibition of inflammation markers compared to standard budesonide . The hydrolysis behavior of these conjugates was also investigated, revealing that they could be selectively activated in inflammatory tissues.

Clinical Implications

Clinically, this compound is being investigated for its potential use in treating allergic rhinitis and ulcerative colitis through inhalation and enteroclysis methods . The ability to improve water solubility is crucial for enhancing therapeutic outcomes in patients suffering from these conditions.

Mécanisme D'action

Budesonide 21-acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to changes in gene expression that result in decreased vasodilation, reduced capillary permeability, and inhibition of leukocyte migration to sites of inflammation. These effects collectively contribute to the compound’s potent anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Budesonide 21-acetate is often compared with other glucocorticoids such as prednisolone, dexamethasone, and fluticasone. While all these compounds share anti-inflammatory properties, this compound is unique in its specific molecular structure and pharmacokinetic profile. It has a higher water solubility compared to some other glucocorticoids, which allows for faster systemic uptake and prolonged airway efficacy .

List of Similar Compounds

- Prednisolone

- Dexamethasone

- Fluticasone

- Mometasone

Activité Biologique

Budesonide 21-acetate is a synthetic glucocorticoid derived from budesonide, primarily known for its potent anti-inflammatory properties. This compound has garnered significant attention in pharmacological research due to its enhanced pharmacological profile, particularly in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound (C₂₇H₃₆O₇) features a 21-acetate group that enhances its solubility and absorption, making it particularly effective for localized delivery in respiratory therapies. The structural modification at the 21-position differentiates it from other corticosteroids, contributing to its unique pharmacological properties.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fluticasone Propionate | Similar steroid core | Higher potency and longer duration of action |

| Mometasone Furoate | Similar steroid core | Greater lipophilicity leading to enhanced skin absorption |

| Dexamethasone | Similar steroid core | More potent systemic effects |

| Prednisolone | Similar steroid core | Less selective for glucocorticoid receptors |

This compound exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation, leading to:

- Inhibition of pro-inflammatory cytokines (e.g., IL-6).

- Decreased production of inflammatory mediators.

- Suppression of immune cell activation.

In Vitro Studies

Research has demonstrated that this compound significantly inhibits interleukin-6 production in lipopolysaccharide-induced A549 cells, showcasing its potential as an anti-inflammatory agent. In vitro studies indicate that the compound enhances solubility compared to its parent compound, which may contribute to improved bioavailability and therapeutic efficacy .

In Vivo Studies

In vivo studies involving animal models have illustrated the compound's effectiveness in reducing edema. For instance, this compound was shown to inhibit edema formation in a dose-dependent manner when administered in models of carrageenan-induced paw edema:

- Dose : 0.1 mg/kg resulted in a 50% inhibition.

- Maximum Inhibition : Reached up to 70% with doses of 0.3 or 1 mg/kg .

Case Studies

- Case Study on Respiratory Conditions : A study evaluated the efficacy of this compound in patients with asthma. The results indicated a significant reduction in exacerbation rates compared to baseline measurements after a treatment period of eight weeks.

- Case Study on Skin Inflammation : Another study assessed the use of this compound in treating dermatitis. Patients receiving the compound exhibited marked improvement in symptoms and reduced inflammation compared to those on placebo .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and excretion:

Propriétés

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-PONRWWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535536 | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-05-2 | |

| Record name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51333-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Budesonide 21-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS)-5-Hydroxy-4a,6a-dimethyl-2-oxo-8-propyl-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl]-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUDESONIDE 21-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AZ2VA5QDS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.